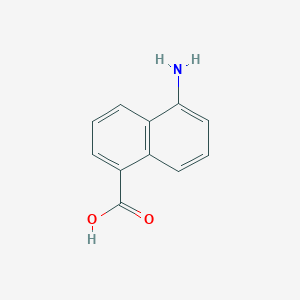

5-Amino-1-naphthoic acid

描述

Nomenclature and Chemical Classification in Academic Contexts

In academic and industrial settings, 5-Amino-1-naphthoic acid is identified by several synonyms, including 5-amino-naphthalene-1-carboxylic acid and 1-amino-5-carboxynaphthalene. cymitquimica.comchemicalbook.com Its chemical structure consists of a naphthalene (B1677914) ring system substituted with an amino group (-NH2) at the 5-position and a carboxylic acid group (-COOH) at the 1-position.

Based on its functional groups, this compound is classified as an amino acid, a primary amine, and a carboxylic acid. cymitquimica.com The presence of both acidic (carboxylic acid) and basic (amino) groups imparts amphoteric properties to the molecule, allowing it to react with both acids and bases.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H9NO2 | oakwoodchemical.comnih.govstenutz.eu |

| Molecular Weight | 187.20 g/mol | chemicalbook.comoakwoodchemical.com |

| CAS Number | 32018-88-5 | chemicalbook.comoakwoodchemical.com |

| Melting Point | 212.3°C | chemicalbook.com |

| Boiling Point | 447.523 °C at 760 mmHg | ichemical.com |

| Density | 1.353 g/cm³ | ichemical.com |

| Appearance | Solid | cymitquimica.com |

Historical Perspectives in Naphthoic Acid Research

Research into naphthoic acids and their derivatives has a long history, with early investigations dating back to the late 19th and early 20th centuries. Initial studies focused on the synthesis and characterization of various isomers of naphthoic acid. For instance, the mercuration of 1-naphthoic acid was a subject of study as early as 1929. acs.org The preparation of alpha-naphthoic acid was also a topic of research in the 1930s. acs.org These foundational studies laid the groundwork for the exploration of substituted naphthoic acids, including amino-substituted derivatives like this compound. The development of synthetic methodologies for these compounds has been crucial for their application in various fields of chemical science.

Significance and Research Trajectories of Naphthoic Acid Derivatives

The strategic placement of functional groups on the naphthalene scaffold makes this compound and its isomers valuable building blocks in scientific research. The reactivity of the amino and carboxylic acid groups allows for a diverse range of chemical modifications, leading to the synthesis of complex molecules with tailored properties.

Role in Pharmaceutical Antagonist Properties

Naphthoic acid derivatives have emerged as a significant class of compounds in pharmaceutical research, particularly in the development of receptor antagonists. researchgate.net For example, derivatives of 2-naphthoic acid have been identified as allosteric inhibitors of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological conditions. nih.gov The addition of an amino group to the naphthoic acid structure has been shown to influence the inhibitory activity of these compounds. nih.gov Furthermore, specific substituted naphthoic acid derivatives have been developed as potent and selective antagonists for the P2Y14 receptor, a target for inflammatory and other diseases. researchgate.netacs.org Computational studies have also been employed to understand how different substituents on the naphthoic acid ring affect the biological activities of these compounds, including their potential as pharmaceutical antagonists. researchgate.net

Application as an Intermediate in Organic Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. cymitquimica.com It serves as a precursor for the creation of more complex molecules. For instance, it can be used in the synthesis of various heterocyclic compounds and as a building block for the construction of novel organic materials. ontosight.ai The amino group can undergo reactions such as diazotization, acylation, and alkylation, while the carboxylic acid group can be converted into esters, amides, and other derivatives. This dual reactivity allows for the regioselective introduction of different functionalities, a key aspect in the synthesis of targeted molecules. researchgate.net

Contribution to the Development of Dyes and Pigments

Amino-substituted naphthoic acids are important intermediates in the synthesis of azo dyes and pigments. google.comgoogle.com The amino group can be diazotized and then coupled with various coupling components to produce a wide range of colors. For example, 1-amino-2-naphthol-4-sulphonic acid is used to synthesize a series of acid dyes. researchgate.netsciencepublishinggroup.com While direct references to this compound in specific dye synthesis are less common in the provided results, the general principle of using amino-naphthalene derivatives as diazo components is well-established in the dye industry. google.comgoogle.com The carboxylic acid group can also play a role in the properties of the final dye, for instance by providing a site for laking to form pigments. google.comgoogle.com

Relevance in Photochemicals and Plant Growth Hormones

Naphthoic acid derivatives, in general, are recognized for their use as intermediates in the synthesis of photochemicals and plant growth hormones. chemicalbook.com While the direct application of this compound in these areas is not explicitly detailed in the search results, the broader class of naphthoic acids has known relevance. For instance, 1-naphthoic acid is used in the synthesis of plant growth regulators. chemicalbook.com Furthermore, small molecules, including those with structures related to plant hormones, are crucial for plant science research. mpg.de 5-Aminolevulinic acid (ALA), although structurally different, is a well-known plant growth regulator that can enhance photosynthesis and stress tolerance in plants. mdpi.com This highlights the potential for other amino-acid-like compounds to have applications in agriculture.

Structure

3D Structure

属性

IUPAC Name |

5-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKNJPIDCMAIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540924 | |

| Record name | 5-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-88-5 | |

| Record name | 5-Amino-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32018-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Amino 1 Naphthoic Acid and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The synthesis of 5-Amino-1-naphthoic acid and its derivatives can be achieved through several strategic routes, starting from various precursors. These methods involve multi-step reactions, including nitration, reduction, esterification, and amidation.

The synthesis of derivatives of this compound can originate from 1-naphthoic acid. ontosight.ai A common strategy involves the esterification of the carboxylic acid group, followed by additional modification steps to introduce the amino group at the 5-position. ontosight.ai These subsequent steps may include processes like nucleophilic aromatic substitution. ontosight.ai

One of the primary methods for preparing derivatives from 1-naphthoic acid is its conversion to an acyl chloride. This is often achieved by reacting 1-naphthoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 1-naphthoyl chloride is a reactive intermediate that readily undergoes reactions with amines to form amides, which are pivotal in pharmaceutical synthesis. google.com

A prevalent pathway to this compound involves the use of nitronaphthalene precursors. The synthesis typically starts with the nitration of a naphthalene (B1677914) derivative, followed by the reduction of the nitro group to an amino group.

A key intermediate, 5-nitro-1-naphthoic acid, can be esterified to produce compounds like ethyl 5-nitro-naphthalene-1-carboxylate. chemicalbook.com This reaction is commonly performed by heating the nitro-acid in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid under reflux conditions, achieving high yields. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-nitro-1-naphthoic acid | Ethanol, conc. Sulfuric Acid | Reflux, 24 hours | Ethyl 5-nitro-naphthalene-1-carboxylate | 92% |

The subsequent step involves the reduction of the nitro group of the ester to yield the corresponding amino ester, which can then be hydrolyzed to this compound. The reduction of a nitro group to an amine is a standard transformation in organic synthesis. nih.gov While direct synthesis from 1-nitronaphthalene (B515781) is a logical route, some studies have reported the unexpected synthesis of 1-nitronaphthalene from 5-nitronaphthylamine via a diazotization method, highlighting the chemical relationship between these structures. researchgate.netresearchgate.netinternationalscholarsjournals.com

The synthesis of this compound can also be envisioned starting from a nitrile precursor, such as 5-nitro-1-naphthyl nitrile. This pathway would involve two main transformations: the hydrolysis of the nitrile group (–CN) to a carboxylic acid group (–COOH), and the reduction of the nitro group (–NO₂) to an amino group (–NH₂). The hydrolysis of a nitrile is a standard procedure, often carried out under acidic or basic conditions. Similarly, the reduction of the nitro group can be achieved using various reducing agents. While specific literature for this exact multi-step conversion was not prominent in the search results, the synthesis of related isomers like 3-cyano-1-naphthoic acid from different precursors has been documented, indicating the viability of nitrile-based synthetic routes in naphthalene chemistry. google.com

Methyl 5-amino-1-naphthoate hydrochloride is a salt derivative of the methyl ester of this compound. Its synthesis typically involves a two-step process. First, this compound is subjected to esterification with methanol (B129727), usually in the presence of an acid catalyst and under reflux conditions. Following the formation of the methyl ester, hydrochloric acid is introduced to the reaction mixture to form the corresponding hydrochloride salt, which often aids in purification and improves solubility. ontosight.ai This ester serves as a valuable intermediate for synthesizing more complex molecules through coupling reactions at the amino group.

The 5-chloro-8-nitro-1-naphthoyl (NNap) group has been developed as a selective protective group for amines. acs.orgacs.org Its synthesis begins with the creation of the reactive intermediate, 5-chloro-8-nitro-1-naphthoyl chloride. acs.orgresearchgate.net This acid chloride is then reacted with various primary and secondary amines under mild Schotten-Baumann conditions to afford the corresponding N-protected amides in high yields. acs.orgacs.orgresearchgate.net The protection reaction is typically carried out in the presence of a base like sodium carbonate. researchgate.net

The utility of this protecting group stems from the significant steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring. acs.orgacs.org This steric hindrance facilitates the deprotection of the amine under gentle reducing conditions, which cleaves the nitro group and leads to the release of the original amine. acs.orgacs.org

| Amine Substrate | Reaction Conditions | Isolated Yield |

|---|---|---|

| n-octylamine | NNapCl, Na₂CO₃, CH₂Cl₂ | 86-95% |

| n-decylamine | NNapCl, Na₂CO₃, CH₂Cl₂ | 86-95% |

| benzylamine | NNapCl, Na₂CO₃, CH₂Cl₂ | 86-95% |

| tert-octylamine | NNapCl, Na₂CO₃, CH₂Cl₂ | 87-90% |

| di-n-butylamine | NNapCl, Na₂CO₃, CH₂Cl₂ | 87-90% |

| 4-tert-butylaniline | NNapCl, Na₂CO₃, CH₂Cl₂ | 91% |

Synthesis of Methyl 5-Amino-1-naphthoate Hydrochloride

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions and improved efficiency. In the context of this compound and its precursors, several catalytic methods are applicable.

The synthesis of the naphthoic acid backbone itself can be achieved via catalytic carboxylation. For instance, 1-naphthoic acid can be synthesized from naphthalene and carbon dioxide using a Lewis acid as a catalyst, which presents a method with high atom economy and mild conditions. google.com

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. Catalysts such as Palladium on carbon (Pd/C) are effective for this transformation. researchgate.net This method is also used for the reduction of other functional groups, such as double bonds, under controlled hydrogen flow. researchgate.net

Furthermore, microwave-assisted pathways have been utilized for the synthesis of related aminohydroxynaphthoic acids, demonstrating a modern approach to accelerate reactions like ring-closure via Friedel-Crafts acylation. researchgate.net In some syntheses, metal complexes, such as cobalt(II) acetate, have been used not as catalysts for the main reaction but to facilitate the separation of isomers by forming insoluble complex salts with one of the products. researchgate.net

Catalytic Hydrogenation Reduction Methods

A primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 5-nitro-1-naphthoic acid. Catalytic hydrogenation is a widely employed and efficient method for this transformation. commonorganicchemistry.com The process typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group (-NO₂) to an amino group (-NH₂).

Commonly used catalysts for this reaction include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The reaction is generally exothermic. chimia.ch For instance, the reduction of aromatic nitro compounds like 3-nitro-1-naphthoic acid to 3-amino-1-naphthoic acid is effectively carried out using catalytic hydrogenation. While specific conditions for 5-nitro-1-naphthoic acid are analogous, factors such as solvent, temperature, pressure, and catalyst loading are optimized to ensure high yield and purity. chimia.ch The choice of catalyst can be critical, especially when other reducible functional groups are present in the molecule. For example, Raney nickel is often preferred over Pd/C for substrates containing aromatic halides to avoid dehalogenation. commonorganicchemistry.com

| Reactant | Product | Catalyst | Key Features |

| Aromatic Nitro Compound | Aromatic Amine | Pd/C, Raney Nickel | High efficiency, widely applicable for nitro group reduction. commonorganicchemistry.com |

| 5-Nitro-1-naphthoic acid | This compound | Pd/C or other metal catalysts | Standard method for producing the title compound. |

| 3-Nitro-1-naphthoic acid | 3-Amino-1-naphthoic acid | Pd/C, SnCl₂ | Demonstrates the applicability of reduction methods to naphthoic acid isomers. |

Ruthenium-Catalyzed C-H Activation and Alkyne Annulation for Substituted Naphthoic Acids

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of highly substituted naphthoic acids. nih.govresearchgate.net This methodology allows for the efficient construction of the naphthalene core through a [2+2+2] benzannulation of phthalic acids or anhydrides with two alkyne molecules. nih.gov The reaction proceeds with high atom and step economy, utilizing atmospheric oxygen as the sole oxidant. nih.govresearchgate.net

A key feature of this process is the directing effect of the free carboxyl group, which facilitates the regioselective C-H activation. nih.gov The resulting multisubstituted 1-naphthoic acids can be readily converted into a variety of polycyclic molecules. researchgate.net The reaction conditions typically involve a ruthenium(II) catalyst, such as [RuCl₂(p-cymene)]₂, and can be performed under relatively mild conditions. acs.org This approach offers a significant advantage for creating structurally diverse naphthoic acid derivatives that are not easily accessible through traditional methods. nih.govresearchgate.net

| Starting Materials | Catalyst System | Key Transformation | Significance |

| Phthalic acids/anhydrides, two alkynes | Ruthenium(II) complex | [2+2+2] benzannulation via C-H activation | Efficient, atom-economical synthesis of multisubstituted 1-naphthoic acids. nih.govresearchgate.net |

| Naphthols, bromoalkynes | [RuCl₂(p-cymene)]₂ | Peri-alkynylation | Demonstrates regiocontrol in Ru-catalyzed functionalization of naphthalene systems. acs.org |

| N-alkoxybenzamides, alkynes | Ruthenium(II) complex | C-H activation/annulation | Provides insight into Ru-catalyzed annulation mechanisms for forming complex cyclic systems. rsc.org |

Acid-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Utilizing 5-Aminopyrazole

5-Aminopyrazole is a versatile building block for the synthesis of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov Acid catalysis plays a significant role in promoting the condensation reactions required to form these scaffolds. beilstein-journals.orgbiorxiv.org For example, the reaction of enaminones with 5-aminopyrazole in acetic acid leads to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgbeilstein-journals.org The mechanism involves the generation of an enaminone intermediate, followed by condensation and cyclization. beilstein-journals.org

In an interesting application, a three-component reaction involving 5-aminopyrazole, acenaphthenequinone, and a β-ketonitrile derivative in glacial acetic acid unexpectedly yielded a naphthoic acid-substituted pyrazolo[3,4-b]pyridine derivative. beilstein-journals.org This reaction involves a C-C bond cleavage of the acenaphthenequinone, providing a direct route to a complex naphthoic acid derivative in a single step. beilstein-journals.org Various acid catalysts, including trifluoroacetic acid, have been screened to optimize the synthesis of these pyridine-fused pyrazoles. biorxiv.org

| Reactants | Catalyst/Solvent | Product | Key Finding |

| Enaminone, 5-aminopyrazole | Acetic Acid | Pyrazolo[3,4-b]pyridine derivative | Acid-catalyzed condensation and cyclization. beilstein-journals.orgbeilstein-journals.org |

| 5-Aminopyrazole, acenaphthenequinone, β-ketonitrile | Glacial Acetic Acid | Naphthoic acid-substituted pyrazolo[3,4-b]pyridine | Unexpected C-C bond cleavage and formation of a naphthoic acid fragment. beilstein-journals.org |

| 5-Aminopyrazoles, azlactones | Solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | An effective one-pot strategy for synthesizing these derivatives. nih.gov |

| 5-Aminopyrazoles, α-oxoketene dithioacetals | Trifluoroacetic Acid | Tetra- and persubstituted pyrazolo[3,4-b]pyridines | Facile synthesis of a combinatorial library of derivatives. biorxiv.org |

Esterification and Amide Bond Formation

The carboxylic acid and amino functionalities of this compound allow for its derivatization through esterification and amide bond formation, leading to a wide range of functional molecules.

Esterification of this compound with Methanol

The synthesis of methyl 5-amino-1-naphthoate is typically achieved through the esterification of this compound with methanol. This reaction is generally carried out in the presence of an acid catalyst. The process often involves refluxing the mixture to drive the reaction to completion. Following the esterification, the product can be converted to its hydrochloride salt by treatment with hydrochloric acid, which can aid in purification and handling.

| Reactants | Catalyst | Product | Reaction Type |

| This compound, Methanol | Acid Catalyst | Methyl 5-amino-1-naphthoate | Fischer Esterification. |

| Cellulose (B213188), 1-Naphthoic acid | Tosyl chloride/Pyridine | Cellulose naphthoate | Esterification to modify biopolymers. acs.org |

Coupling Reactions with Activated Carboxylic Acid Derivatives

The amino group of this compound (or its ester) can readily participate in amide bond formation with activated carboxylic acids. This is a standard method for synthesizing N-acylated derivatives. The direct reaction between a carboxylic acid and an amine is often inefficient, requiring high temperatures. libretexts.org Therefore, coupling reagents are used to activate the carboxylic acid. libretexts.org

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt). nih.gov For instance, methyl 5-amino-1-naphthoate has been coupled with 4′-(4-nitrobenzamido)-[1,1′-biphenyl]-4-carboxylic acid using DCC/HOBt or EDC/HCl to produce immunomodulatory molecules. Other modern coupling agents like 2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate (B91526) (HATU) are also highly effective for these transformations. nih.gov The mechanism involves the in situ formation of an activated ester or related species, which is then susceptible to nucleophilic attack by the amine. libretexts.org

| Amine Component | Carboxylic Acid Component | Coupling Reagent | Product Type |

| Methyl 5-amino-1-naphthoate | 4′-(4-nitrobenzamido)-[1,1′-biphenyl]-4-carboxylic acid | DCC/HOBt or EDC/HCl | N-Acylated naphthoate derivative. |

| Various amines | Various carboxylic acids | HATU/DIPEA | Naphthoquinone amino acid derivatives. nih.gov |

| Primary/Secondary amines | Various carboxylic acids | DCC | General amide synthesis. libretexts.org |

Application in Dipeptide Synthesis

Derivatives of 1-naphthoic acid have been utilized as protecting groups in peptide synthesis. acs.org Specifically, the 5-chloro-8-nitro-1-naphthoyl (NNap) group has been developed as a selective protecting group for amines. acs.org This group is introduced by reacting an amino acid with 5-chloro-8-nitro-1-naphthoyl chloride. acs.org

The utility of the NNap group was demonstrated in the synthesis of L-leucyl-L-leucine. acs.org First, L-leucine was protected with the NNap group. The resulting NNap-Leu-OH was then coupled with the t-butyl ester of L-leucine (H-Leu-OtBu) using DCC as the coupling agent. acs.org The NNap group is advantageous because it can be removed under gentle reducing conditions, which is attributed to the steric strain between the substituents at the C-1 and C-8 positions of the naphthalene ring. acs.org This approach showcases the application of modified naphthoic acid scaffolds in the strategic construction of dipeptides. acs.org

| Protected Amino Acid | Coupling Partner | Coupling Reagent | Dipeptide Product | Key Feature of Protecting Group |

| NNap-Leu-OH | H-Leu-OtBu·HCl | DCC/i-Pr₂NEt | NNap-Leu-Leu-OtBu | Removable under gentle reducing conditions. acs.org |

Purification and Isolation Techniques for Naphthoic Acid Compounds

The synthesis of this compound and its derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification and isolation techniques are critical to obtaining compounds of high purity, which is essential for their subsequent use and characterization. The choice of method depends on the physical and chemical properties of the target compound and its impurities, such as solubility, polarity, and volatility. Common techniques employed for the purification of naphthoic acid compounds include recrystallization, various forms of chromatography, and distillation. clockss.org

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

In the context of naphthoic acid derivatives, this method is widely applied. For instance, after synthesis, crude β-naphthoic acid can be purified by crystallization from 95% alcohol to yield a product with a melting point of 184–185°C. orgsyn.org Similarly, crude α-naphthoic acid is effectively purified by dissolving it in hot toluene, filtering the hot solution to remove insoluble impurities, and then cooling the filtrate in an ice bath to induce crystallization. orgsyn.org This process yields a light-colored product with a melting point of 159–161°C. orgsyn.org The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Chromatography (e.g., Column Chromatography, RP-HPLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For naphthoic acid compounds, column chromatography and high-performance liquid chromatography (HPLC) are particularly valuable. clockss.orgchromatographyonline.com

Column Chromatography

Column chromatography is a preparative technique used to purify individual chemical compounds from mixtures. It relies on the differential adsorption of compounds to a solid adsorbent, typically silica (B1680970) gel or alumina, packed in a glass column. A solvent or solvent mixture (the eluent) is used to move the compounds through the column.

This technique is frequently used in the purification of naphthoic acid amides and other derivatives. clockss.org For example, 1-Naphthamide and 2-Naphthamide have been successfully purified using column chromatography on silica gel with a mobile phase of dichloromethane (B109758) and methanol (95:5 ratio). clockss.org The purity of the final product is often confirmed by its sharp melting point and spectroscopic data. clockss.org The choice of eluent system is optimized to achieve effective separation based on the polarity of the compounds in the mixture. clockss.orgrsc.org

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 1-Naphthamide | Silica Gel | CH₂Cl₂/MeOH (95:5) | clockss.org |

| 2-Naphthamide | Silica Gel | CH₂Cl₂/MeOH (95:5) | clockss.org |

| 6-(2-((3,4-dichlorophenyl)amino)pyrimidin-4-yloxy)-1-naphthoic Acid | Silica Gel | CH₂Cl₂/MeOH/HOAc (100:2:0.2 v/v/v) | rsc.org |

| 1-Naphthoic Acid | Not Specified | Column Chromatography Purification | google.com |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful analytical and preparative separation technique. In contrast to normal-phase chromatography, RP-HPLC uses a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. This method is highly efficient for separating and purifying a wide range of organic molecules, including naphthoic acid derivatives.

RP-HPLC can be scaled for the isolation of impurities or for the purification of the main compound. sielc.com For instance, a method for analyzing 5-Hydroxy-1-naphthoic acid utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com Preparative RP-HPLC on an RP-18 column has been used to isolate 4-hydroxy-6,7-dimethoxy-2-naphthoic acid from a reaction mixture. semanticscholar.org The purity of bioactive analogues is often determined using analytical HPLC systems, ensuring that compounds meet high purity standards (>95%). rsc.org

| Compound/Analyte | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 5-Hydroxy-1-naphthoic acid | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | MS-compatible methods available | sielc.com |

| 4-hydroxy-6,7-dimethoxy-2-naphthoic acid | Preparative RP-18 (Nucleosil 100 C18, 7 µm) | Gradient of H₂O/CH₃CN + 0.1% TFA | UV Monitor | semanticscholar.org |

| 1-Fluoronaphthalene and related impurities (e.g., 1-aminonaphthalene) | Symmetry C18 (250 x 4.6 mm, 5 µm) | A: KH₂PO₄ buffer/methanol/acetonitrile B: methanol/acetonitrile | Photo Diode Array (230 nm) | researchgate.net |

| H acid and Koch acid | RP-HPLC (details not specified) | Not specified | UV Absorption | researchgate.net |

Distillation

Distillation is a purification method that separates components of a liquid mixture based on differences in their volatilities. While less common for purifying high-melting-point solids like naphthoic acids directly, it can be an effective technique for their more volatile precursors or derivatives, such as esters.

A notable application is the separation of naphthoic acid derivatives by steam distillation. google.com It has been demonstrated that 6-formyl-2-naphthoic acid can be cleanly separated from 2,6-naphthalic acid by first converting the acid mixture to their lower alkyl esters (e.g., methyl esters). google.com The subsequent steam distillation allows the more volatile methyl 6-formyl-2-naphthoate to be carried over with the steam and recovered as pure crystals from the condensate, leaving the less volatile dimethyl 2,6-naphthalate behind. google.com This method provides both compounds in a pure form and can also remove trace color impurities. google.com Distillation under reduced pressure is also used to purify precursors in naphthoic acid synthesis, such as α-bromonaphthalene. orgsyn.org

Structure Activity Relationship Studies and Molecular Design

Influence of Substituents on Reactivity and Biological Activities

Substituents play a major role in influencing the reactivity and biological activity of aromatic compounds like 5-Amino-1-naphthoic acid. researchgate.net The type and position of these substituents can alter the electron distribution within the naphthalene (B1677914) ring system, affecting how the molecule interacts with other chemical species.

The amino (-NH2) group at the 5-position of this compound is a strong electron-donating substituent. This property significantly increases the electron density of the naphthalene ring, making it more susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group directs incoming electrophiles primarily to the ortho and para positions relative to itself. In acidic conditions, the amino group can be protonated, which alters its directing effects.

The presence of electron-donating groups is crucial for the conjugation with acceptor groups like the carboxylic acid (-COOH). researchgate.net This interaction between donor and acceptor groups within the same molecule is fundamental to its chemical properties and has been a subject of computational studies to understand the quantitative effects of substituents. researchgate.netresearchgate.net For instance, the electron-donating ability of groups like -OH, -OCH3, and -NH2 activates the aromatic ring. researchgate.netresearchgate.net

A study on ortho-substituted naphthoic acids demonstrated that electron-donating substituents influence conformational changes and the rotational barrier of the carboxyl group. researchgate.net This rotational barrier is a useful parameter for quantifying the effect of these substituents. researchgate.net

Table 1: Effects of Electron-Donating Substituents on Naphthoic Acid Derivatives

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Amino (-NH2) | 5 | Strong activation of the naphthalene ring towards EAS. | |

| Methoxy (-OCH3) | 5 | Weaker activation compared to the amino group, but also directs electrophiles. |

Steric hindrance, the spatial arrangement of atoms in a molecule, can significantly impact its reactivity and interactions. In derivatives of 1-naphthoic acid, substituents at the 8-position can cause considerable steric strain with the carboxylic acid group at the 1-position. acs.orgnih.gov This strain can lead to unusual chemical reactivity as the molecule deforms to relieve the stress. acs.orgnih.gov For example, the interaction between substituents at the C-1 and C-8 positions can force them out of the plane of the naphthalene ring. acs.org

In some 1,8-disubstituted naphthalenes, this steric strain is a driving force for chemical reactions that result in the formation of new ring structures, thereby reducing the strain. acs.orgnih.gov For instance, the reduction of a nitro group at the 8-position to an amine can lead to the formation of a five-membered lactam with the amide at the C-1 position. acs.org Studies on various alkyl substituents in the naphthalene system have also highlighted the importance of steric requirements in determining the properties of these compounds. canterbury.ac.nz

Conjugation, the overlap of p-orbitals across adjacent bonds, plays a significant role in the electronic properties of this compound. The electron-donating amino group is in conjugation with the electron-withdrawing carboxylic acid group through the naphthalene ring system. researchgate.net This extended conjugation affects the molecule's reactivity and its interaction with light. researchgate.net

Computational studies have investigated the ability of various substituent groups to conjugate with the naphthalene ring and the carboxylic acid group. researchgate.netresearchgate.net The extent of this conjugation influences the molecule's electronic and photophysical properties, which are important for applications in materials science and as biological probes. mdpi.com The planarity of the molecule, which can be affected by bulky substituents, is crucial for effective conjugation. mdpi.com

Steric Effects of Substituents

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. acs.orgtandfonline.com

QSAR models can be developed to predict how well a molecule can pass through biological membranes, a key factor in its potential as a therapeutic agent. researchgate.netresearchgate.net For a series of ortho-substituted naphthoic acids, computational studies have used theoretically evaluated molecular descriptors to predict their membrane penetration ability. researchgate.net These models often consider factors like lipophilicity (how well the compound dissolves in fats), polar surface area, and interactions with the membrane's phospholipid regions. researchgate.net The ability of a molecule to penetrate the blood-brain barrier (BBB), for example, is influenced by its interactions with the solute-membrane-water complex. researchgate.net

QSAR analyses have been successfully employed to correlate the structural features of molecules with their chemical reactivity and antioxidant properties. researchgate.netmdpi.commdpi.com For naphthoic acid derivatives, computational studies have linked various physicochemical properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to their reactivity. researchgate.nettandfonline.com

The antioxidant activity of chemical substances, which is their ability to neutralize harmful free radicals, can also be predicted using QSAR models. mdpi.comnih.gov These models often use descriptors that reflect the ease with which a molecule can donate an electron or a hydrogen atom. researchgate.net For example, a QSAR study on flavonoids found that their antioxidant activity was related to their hardness (a measure of resistance to deformation of the electron cloud), and group electrophilic frontier electron density. researchgate.net Such models are valuable for screening large libraries of compounds to identify potential antioxidants. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 5-methoxy-1-naphthoate |

| 1-naphthoic acid |

Receptor Responsiveness in Chemical Libraries

The responsiveness of receptors to a chemical library is fundamentally governed by the structural and electronic properties of the constituent molecules. Substituents on an aromatic scaffold like naphthoic acid play a pivotal role in modulating these properties and, consequently, the biological activity. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are instrumental in assessing the chemical reactivity of substituted naphthoic acids. researchgate.net

In a chemical library of ortho-substituted naphthoic acids, the introduction of an amino group (-NH2), as in this compound (an isomer of the studied o-Amino naphthoic acid), significantly alters the molecule's electronic profile compared to the parent naphthoic acid. researchgate.net Physicochemical properties such as total energy, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment are calculated to predict reactivity and stability. researchgate.net For instance, the amino group acts as an electron-donor, which can lead to the activation of the aromatic ring. researchgate.net These theoretical parameters provide a quantitative basis for understanding how structural changes influence receptor interactions within a chemical library. researchgate.net

Table 1: Theoretical Physicochemical Properties of Naphthoic Acid and o-Amino Naphthoic Acid Data derived from computational studies on a chemical library of ortho-substituted naphthoic acids. researchgate.net

| Compound | Energy (Kcal/mol) | HOMO (Kcal/mol) | LUMO (Kcal/mol) | Dipole Moment (Debye) |

| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 |

| o-Amino naphthoic acid | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.7790 |

Molecular Design Principles for Targeted Applications

Design of Fluorescent Probes

The naphthoic acid scaffold is a versatile platform for the design of fluorescent molecular probes, which are crucial tools for receptor characterization and bio-imaging. acs.orgresearchgate.net The design strategy involves attaching a fluorophore to the naphthoic acid core, which serves as a recognition element for a specific biological target. nih.govfrontiersin.org

A notable example is the development of high-affinity fluorescent antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammation. acs.orgresearchgate.net Starting with a potent 2-naphthoic acid antagonist, researchers designed derivatives with amino or alkynyl groups suitable for conjugation with fluorescent dyes. acs.org This approach led to the creation of an Alexa Fluor 488 (AF488) derivative, which exhibited an exceptionally high affinity (Ki = 80 pM) for the P2Y14 receptor. acs.org

Similarly, a dipeptidomimetic fluorescent chemodosimeter was designed using a 6-amino-2-naphthoic acid backbone. frontiersin.org This probe, NpI, incorporates an isocyano moiety as a specific recognition site for mercury ions (Hg²⁺). Upon binding Hg²⁺, the probe exhibits a significant (500-fold) turn-on fluorescence response, enabling sensitive and real-time detection of the ion in environmental and biological samples. frontiersin.org The probe demonstrated a low detection limit of 14.2 nM. frontiersin.org

Table 2: Examples of Naphthoic Acid-Based Fluorescent Probes

| Probe Name/Derivative | Target | Naphthoic Acid Base | Key Design Feature | Performance Metric |

| Derivative 30 (MRS4174) | P2Y14 Receptor | 2-Naphthoic acid | Conjugation of Alexa Fluor 488 via a piperidine (B6355638) ring. acs.org | Ki = 80 pM. acs.org |

| NpI | Mercury Ion (Hg²⁺) | 6-Amino-2-naphthoic acid | Isocyano group for Hg²⁺ recognition and hydration. frontiersin.org | Detection Limit = 14.2 nM. frontiersin.org |

Design of Proteasome Inhibitors

The ubiquitin-proteasome system is a critical target for anticancer therapies due to its central role in protein degradation and cell cycle regulation. tandfonline.comnih.gov Derivatives of naphthoquinone linked to amino acids have been designed and synthesized as potent proteasome inhibitors. tandfonline.comnih.gov The design principle involves linking a naphthoquinone pharmacophoric group to amino acid derivatives through variable spacers. tandfonline.comnih.gov

These compounds primarily inhibit the chymotrypsin-like (ChT-L) activity of the proteasome, located in the β5 subunit, but can also affect other catalytic subunits like the β1 (post-glutamyl peptide hydrolyzing) subunit. tandfonline.comnih.govstanford.edu Certain analogues in this class have shown inhibitory potency with IC50 values in the sub-micromolar range, highlighting their potential as effective anticancer agents. tandfonline.comnih.gov For example, non-peptide analogues bearing a 2-chloronaphthoquinone unit have demonstrated good inhibition against the chymotryptic activity of the proteasome. nih.gov

Table 3: Inhibitory Activity of Naphthoquinone-Amino Acid Derivatives on Proteasome Subunits Data represents findings from studies on a series of naphthoquinone derivatives. tandfonline.comnih.gov

| Compound Class | Target Subunit | Activity Metric | Result |

| Naphthoquinone-amino acid analogues | Proteasome β1 subunit | IC50 | Sub-μM range |

| Naphthoquinone-amino acid analogues | Proteasome β5 subunit | IC50 | Sub-μM range |

| Dipeptide-based 2-chloronaphthoquinone derivatives | Post-acidic-like & ChT-L sites | Inhibition | Active in the μM range |

Strategic Modification for Enhanced Efficacy

Strategic modification of the naphthoic acid or related naphthoquinone scaffold is essential for enhancing the efficacy and selectivity of the resulting compounds. researchgate.netnih.gov These modifications can improve binding affinity to a target receptor, increase cytotoxicity against cancer cells, or enhance the properties of a fluorescent probe. acs.orgpreprints.org

In the context of anticancer agents, modifications to the lawsone (2-hydroxy-1,4-naphthoquinone) scaffold by introducing amino and phenyl groups have been explored. preprints.org These modifications aim to increase the compound's binding affinity to the active site of target proteins through hydrophobic interactions. preprints.org For instance, certain 1,2,3-triazole hybrids of naphthoquinone demonstrated potent anticancer activity, with the presence of a halogen atom on the benzene (B151609) ring notably increasing cytotoxic potency. preprints.org Compound 59c from one such study emerged as highly effective against multiple cancer cell lines, with IC50 values of 10.4 μM for MCF-7 (breast cancer) and 6.8 μM for HT-29 (colorectal cancer). preprints.org

For fluorescent probes, strategic chain functionalization of a 2-naphthoic acid antagonist of the P2Y14 receptor preserved and even enhanced potency. acs.org The addition of an Alexa Fluor 488 moiety to the core structure resulted in a probe with significantly higher affinity than its precursor, demonstrating that rational, structure-based modifications can lead to superior molecular tools. acs.org

Table 4: Effect of Strategic Modifications on Anticancer Efficacy of Naphthoquinone Derivatives Data from studies on modified lawsone and naphthoquinone scaffolds. preprints.org

| Compound | Modification | Cell Line | Activity Metric (IC50) |

| Compound 59c | 1,2,3-Triazole hybrid with halogenated benzene ring | MCF-7 (Breast Cancer) | 10.4 μM |

| Compound 59c | 1,2,3-Triazole hybrid with halogenated benzene ring | HT-29 (Colorectal Cancer) | 6.8 μM |

| Compound 59c | 1,2,3-Triazole hybrid with halogenated benzene ring | MOLT-4 (Leukemia) | 8.4 μM |

Advanced Analytical Characterization Techniques in 5 Amino 1 Naphthoic Acid Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of 5-amino-1-naphthoic acid, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, HRMS)

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For the aromatic protons of the naphthalene (B1677914) ring system, a complex pattern of signals is expected in the range of 6.0-8.5 ppm. orgchemboulder.com The protons of the amino group would likely appear as a broad singlet, with its chemical shift influenced by the solvent and concentration. orgchemboulder.com The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. orgchemboulder.com

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the 11 carbon atoms in this compound. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-185 ppm. The aromatic carbons would appear in the range of 110-150 ppm. For the related 1-naphthoic acid, the carboxylic acid carbon appears at 173.41 ppm in CDCl₃. google.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for complex aromatic systems. chemscene.comnist.govcymitquimica.com

COSY spectra reveal proton-proton coupling interactions, helping to identify adjacent protons on the naphthalene ring.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is instrumental in confirming the connectivity of the entire molecule, including the positions of the amino and carboxylic acid groups on the naphthalene ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₉NO₂). fujifilm.com

Table 1: Predicted and Analogue ¹H and ¹³C NMR Data

| Technique | Functional Group/Atom | Predicted Chemical Shift (ppm) | Analogue Data (Compound, Solvent, Shift ppm) |

| ¹H NMR | Aromatic Protons | 6.0 - 8.5 | 1-Naphthoic Acid (CDCl₃): 7.58-9.13 google.com |

| Amino Protons | 1.0 - 5.0 | - | |

| Carboxylic Acid Proton | 10.0 - 13.0 | 1-Naphthoic Acid (CDCl₃): Not reported in abstract google.com | |

| ¹³C NMR | Carbonyl Carbon | 165 - 185 | 1-Naphthoic Acid (CDCl₃): 173.41 google.com |

| Aromatic Carbons | 110 - 150 | 1-Naphthoic Acid (CDCl₃): 124.59-134.72 google.com |

This table contains predicted values and data from analogue compounds due to the limited availability of published spectra for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands expected for this compound include:

N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

O-H stretching of the carboxylic acid, which is a broad band often centered around 3000 cm⁻¹.

C=O stretching of the carboxylic acid, a strong, sharp band usually found between 1680-1710 cm⁻¹.

C=C stretching of the aromatic ring, which gives rise to several bands in the 1450-1600 cm⁻¹ region.

C-N stretching of the aromatic amine, typically in the 1250-1360 cm⁻¹ range.

C-H bending vibrations for the substituted naphthalene ring, which can provide information about the substitution pattern.

For the related compound 3-hydroxy-4-(2,4-dihydroxyphenylazo)naphthalene-1-sulphonic acid, the azo group (-N=N-) stretching vibration is observed at 1459 cm⁻¹, which shifts upon complexation. orientjchem.org In a study of another related molecule, the asymmetric stretching of the carboxylate group is noted at 1716 cm⁻¹. tandfonline.com

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems like the naphthalene ring in this compound. The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region.

The electronic spectrum is influenced by the presence of the amino and carboxylic acid groups, which act as auxochromes and can cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. The position of these maxima can also be affected by the solvent polarity. mdpi.comresearchgate.net For instance, in a study of various p-aminocinnamic acids, the main absorption band related to the π→π* transition was observed in the range of 330–382 nm, with the solvent influencing the exact wavelength. mdpi.com Similarly, the UV-visible spectrum of a purified 1-naphthol-2-hydroxylase enzyme showed absorption maxima at 274, 375, and 445 nm. nih.govresearchgate.net For a derivative of 3-hydroxy-2-naphthoic acid, UV-Vis absorption maxima were recorded at 264 nm and 411 nm in DMF. tandfonline.com

Mass Spectrometry (MS, HPLC-MSn, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of this compound.

Standard Mass Spectrometry (MS) would show a molecular ion peak corresponding to the mass of the compound (187.20 g/mol ). The fragmentation pattern can provide clues about the structure, for example, through the loss of the carboxylic acid group (a loss of 45 Da).

HPLC-MSn , which combines High-Performance Liquid Chromatography with tandem mass spectrometry, allows for the separation of the compound from a mixture and subsequent fragmentation analysis. This can be used to identify and characterize the compound and any impurities. The fragmentation patterns of representative constituents can be analyzed to provide scientific evidence for their structure. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is another hyphenated technique. Due to the low volatility of this compound, derivatization is typically required before analysis by GC-MS. nih.govnih.govavantorsciences.com Common derivatization methods include silylation or esterification to increase the volatility of the analyte. nih.govavantorsciences.com This technique is particularly useful for the analysis of amino acids in biological fluids and can provide rich information on isotopomer distributions. spectrabase.com

X-ray Diffraction (Single Crystal X-ray Spectroscopy)

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While the crystal structure of this compound itself does not appear to be publicly available in the Cambridge Crystallographic Data Centre (CCDC), the structures of many related compounds have been determined. For example, the crystal structure of 5-amino-1-naphthol (B160307) has been reported, revealing details about its hydrogen bonding and π–π stacking interactions. nih.goviucr.orgbiocrick.comresearchgate.net The analysis of derivatives of other naphthoic acids by single crystal X-ray diffraction is also common in the literature, highlighting its importance in confirming molecular structures. google.comacs.org

Table 3: Crystal Data for the Analogue Compound 5-Amino-1-naphthol

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉NO | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | iucr.org |

| a (Å) | 4.8607 (2) | iucr.org |

| b (Å) | 12.3175 (6) | iucr.org |

| c (Å) | 13.0565 (5) | iucr.org |

| V (ų) | 781.71 (6) | iucr.org |

| Z | 4 | iucr.org |

Chromatographic Purity Validation and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for assessing the purity of this compound.

HPLC analysis allows for the separation of the main compound from any impurities, such as starting materials, by-products, or degradation products. The purity is typically determined by measuring the peak area of this compound relative to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of >95% or >97% as determined by HPLC. avantorsciences.comfluorochem.co.ukapicalscientific.com

A typical HPLC method for a naphthoic acid derivative might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a gradient elution to achieve optimal separation. lookchem.com Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. lookchem.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acids and their derivatives due to its high resolution and sensitivity. myfoodresearch.comspringernature.com For compounds like this compound, which may lack strong chromophores, derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors. myfoodresearch.comnih.gov Reverse-phase HPLC (RP-HPLC) is a frequently employed method for separating derivatized amino acids. springernature.com

Research has demonstrated the use of various HPLC configurations for the analysis of related naphthoic acid compounds. For instance, the analysis of 5-Hydroxy-1-naphthoic acid has been achieved using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Similarly, in the purification of peptides, HPLC systems often utilize C18 columns with gradients of acetonitrile and water containing trifluoroacetic acid (TFA). figshare.com The purity of synthesized compounds, including derivatives of 5-amino-1-naphthoate, is often validated using HPLC, aiming for purities greater than 95% or even 99.9%. figshare.com

Table 1: Exemplary HPLC Methods for Naphthoic Acid and Amino Acid Analysis

| Parameter | Method 1: Peptide Purification | Method 2: 5-Hydroxy-1-naphthoic Acid Analysis | Method 3: General Amino Acid Analysis |

| Stationary Phase | Zorbax SB300 C-18 or Jupiter C-18 | Newcrom R1 (Reverse Phase) | C18 Pico-Tag column |

| Mobile Phase A | 0.1% TFA in water | Water with phosphoric or formic acid | Not specified |

| Mobile Phase B | 0.1% TFA in 90% or 95% acetonitrile | Acetonitrile | Not specified |

| Detection | Not specified | Not specified | Not specified |

| Reference | figshare.com | sielc.com | bevital.no |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the separation and identification of compounds in a mixture. nih.gov It operates on the principle of differential partitioning of components between a stationary phase (commonly silica (B1680970) gel, alumina, or cellulose (B213188) coated on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.inresearchgate.net For amino acid analysis, silica gel plates are frequently used. researchgate.net

The separation of amino acids by TLC often involves a mobile phase containing a mixture of n-butanol, acetic acid, and water. researchgate.netamrita.edu After development, the separated amino acid spots are typically visualized by spraying with a reagent like ninhydrin, which produces colored spots. amrita.eduifsc.edu.br The retention factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identification. iitg.ac.inifsc.edu.br In the synthesis of compounds derived from 5-amino-1-naphthoate, TLC is used to monitor the progress of reactions.

Table 2: Common TLC Systems for Amino Acid Separation

| Stationary Phase | Mobile Phase (by volume) | Detection Reagent | Reference |

| Silica Gel | n-Butanol : Acetic Acid : Water (4:1:1) | Ninhydrin | researchgate.net |

| Silica Gel | n-Butanol : Acetic Acid : Water (12:3:5) | Ninhydrin | amrita.edu |

| RP-18 | Methanol (B129727) : Water (1:1, 1:3, or 1:5) | Not specified | nih.gov |

| Cellulose | n-Butanol : Acetic Acid : Water (3:1:1) | Ninhydrin | reachdevices.com |

Advanced Metabolomic and Proteomic Investigations

Detection of Amino Acid Compounds in Biological Samples

Metabolomic and proteomic approaches are crucial for understanding the biological significance of compounds like this compound. The detection of amino acids and their derivatives in complex biological samples, such as serum or urine, often requires sophisticated analytical techniques. bevital.no HPLC coupled with mass spectrometry (MS), particularly LC-MS, is a powerful tool for identifying and quantifying metabolites in biological fluids. nih.gov

In studies of related compounds, such as 5-amino-1-naphthol, metabolites were characterized in rat urine using HPLC. nih.gov The analysis revealed that the compound was metabolized through N-acetylation and conjugation with glucuronic and sulfuric acids. nih.gov Similarly, proteomic analyses of microbial cultures have been used to identify enzymes and proteins involved in the degradation of naphthalene derivatives. nih.gov For example, in studies of the hyperthermophile Pyrococcus furiosus, comparative metabolite analysis using an Agilent MSD-TOF mass spectrometer coupled with a capillary LC system helped to identify down-regulated metabolites, including naphthoic acid, under different growth temperatures. scripps.edu

Analysis of Metabolic Pathways

Understanding the metabolic fate of this compound and its derivatives is essential for elucidating their biological activity. Research on analogous compounds provides insights into potential metabolic transformations. For instance, the metabolism of 5-amino-1-naphthol in rats was found to be dose-dependent, primarily involving Phase II reactions. nih.gov At lower doses, N-acetylation was the predominant pathway, while at higher doses, O-sulfate conjugation was more significant. nih.gov

In the context of microbial degradation of aromatic compounds, studies have proposed pathways for the breakdown of 2-methylnaphthalene (B46627). nih.gov This process involves the conversion of 2-methylnaphthalene to 2-naphthoyl-CoA, followed by reductive ring cleavage. nih.gov Proteomic analysis of the sulfate-reducing enrichment culture N47 identified putative enzymes involved in this anaerobic degradation pathway. nih.gov Furthermore, research on the degradation of carbaryl (B1668338) by a Pseudomonas strain identified 1-naphthol-2-hydroxylase, an enzyme that acts on 5-amino-1-naphthol, as part of the metabolic pathway. researchgate.net These studies highlight the complex enzymatic machinery involved in the transformation of naphthalenic compounds in biological systems.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a primary method for studying the electronic structure and properties of naphthoic acid derivatives. It offers a balance between computational cost and accuracy, making it suitable for a range of investigations.

Studies on related ortho-substituted naphthoic acids have shown that substituents significantly impact bond lengths and angles. researchgate.net For instance, the presence of an electron-donating group like the amino group in 5-Amino-1-naphthoic acid is expected to influence the bond lengths within the naphthalene (B1677914) ring and the carboxylic acid moiety. researchgate.net The total energy of the molecule, a key output of these calculations, provides a measure of its stability. researchgate.net For example, in a study of ortho-substituted naphthoic acids, the total energy of o-Amino naphthoic acid was calculated to be -3.95E+05 Kcal/mol. researchgate.net

Table 1: Calculated Energies and Dipole Moment for a Related Naphthoic Acid Derivative researchgate.net

| Compound | Total Energy (Kcal/mol) | HOMO Energy (Kcal/mol) | LUMO Energy (Kcal/mol) | Dipole Moment (Debye) |

| o-Amino naphthoic acid | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.779 |

This table is based on data for a related compound, o-Amino naphthoic acid, and is presented for illustrative purposes.

DFT is widely used to investigate the electronic properties of molecules, which are fundamental to understanding their reactivity and potential applications. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. nih.gov

The amino group in this compound acts as a strong electron-donating substituent, which is expected to raise the HOMO energy level and influence the charge distribution across the naphthalene ring. This, in turn, affects the molecule's reactivity in electrophilic aromatic substitution reactions. DFT calculations with hybrid functionals like B3LYP are known to accurately predict HOMO/LUMO energies and charge distributions.

Table 2: Calculated Electronic Properties for a Related Naphthoic Acid Derivative researchgate.net

| Compound | HOMO Energy (Kcal/mol) | LUMO Energy (Kcal/mol) | HOMO-LUMO Gap (Kcal/mol) |

| o-Amino naphthoic acid | -1.35E+02 | -3.83E+01 | 96.7 |

This table is based on data for a related compound, o-Amino naphthoic acid, and is presented for illustrative purposes.

Prediction of Chemical Shifts

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in drug discovery for predicting the interaction between a ligand and a protein's binding site.

While specific molecular docking studies for this compound were not found in the search results, the methodology has been applied to other naphthoic acid derivatives to investigate their potential as antimicrobial agents or enzyme inhibitors. researchgate.netresearchgate.netfrontiersin.org For instance, computational and molecular docking studies on various substituted naphthoic acids have been conducted to investigate their electronic properties and substantiate their potential as effective antimicrobial agents. researchgate.netresearchgate.net Such studies typically involve docking the compound into the active site of a target protein to predict binding affinities and interaction modes. nih.gov The results can provide insights into the structural features that are important for biological activity. researchgate.net

Conformational Analysis and Stability

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Finding the most stable conformation is a key aspect of computational chemistry. researchgate.net For a molecule like this compound, the orientation of the amino and carboxylic acid groups relative to the naphthalene ring is of interest.

Theoretical Models for Reaction Mechanisms

Theoretical models, often based on DFT calculations, are instrumental in elucidating the mechanisms of chemical reactions. These models can map out the energy profile of a reaction, identifying transition states and intermediates, which helps in understanding how a reaction proceeds.

While specific theoretical studies on the reaction mechanisms of this compound are not detailed in the provided results, research on related naphthoic acid derivatives offers insights into potential reaction pathways. For example, theoretical studies have been used to understand the rearrangement of naphthoic acid derivatives and the catalytic mechanisms of reactions involving these types of compounds. science.govresearchgate.net DFT calculations can reveal detailed energy profiles and transition state structures for reactions such as dehydrogenation or cyclization. science.gov In the context of this compound, theoretical models could be employed to study its synthesis, derivatization, or degradation pathways.

Biological and Biomedical Applications of 5 Amino 1 Naphthoic Acid Derivatives

Pharmacological Activities and Therapeutic Potential

The structural framework of 5-amino-1-naphthoic acid serves as a versatile scaffold for the development of novel pharmacologically active agents. Researchers have synthesized and evaluated a range of derivatives, revealing a breadth of biological activities.

Anti-inflammatory Effects

Certain derivatives of naphthoic acid have demonstrated notable anti-inflammatory properties. For instance, studies on extended aromatic resveratrol (B1683913) analogues with nitrogen substitution, a structural feature related to amino-naphthoic acids, have shown significant inhibition of nitric oxide (NO), a key mediator in inflammation. One particular isoquinoline (B145761) analogue exhibited better anti-inflammatory activity than the natural antioxidant resveratrol, suggesting that the incorporation of nitrogen into an extended aromatic system can be a viable strategy for developing potent anti-inflammatory agents. researchgate.net

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal potential of naphthoic acid derivatives has been a subject of investigation. Lanthanum complexes of various naphthoic and substituted naphthoic acids have been synthesized and screened for their antibacterial activity against Escherichia coli and Staphylococcus aureus. jetir.org The results indicated that the metal complexes were often more potent than the uncomplexed compounds, with some showing significant inhibitory zones. jetir.org For example, complexes such as [La(N2H4)2(1-C10H7COO)3]·2H2O and [La(N2H4)2{C10H6(1-O)(2-COO)}1.5]·3H2O demonstrated notable antibacterial efficacy. jetir.org The increased toxicity of these complexes towards bacteria is attributed to the combined effect of the ligand and the metal ion. jetir.org

In the realm of antifungal research, derivatives of 1,4-naphthoquinone (B94277), a related structural class, have shown promising results. Studies have revealed that amino and thio-derivatives of 1,4-naphthoquinone can exhibit potent antifungal activity against various fungal species, including Candida albicans and Cryptococcus neoformans. scielo.br For example, certain 3-arylamino-5-methoxy-1,4-naphthoquinones displayed higher activity against C. tropicalis than the standard drug ketoconazole. scielo.br The specific substitutions on the naphthoquinone core play a crucial role in determining the level of antifungal potency. researchgate.netscielo.br

| Compound/Derivative Class | Target Organism(s) | Observed Activity |

|---|---|---|

| Lanthanum complexes of naphthoic acids | E. coli, S. aureus | Significant antibacterial activity, with some complexes showing MIC values of 62.5µg/ml. jetir.org |

| Amino and Thio-derivatives of 1,4-naphthoquinone | C. albicans, C. neoformans, C. tropicalis | Potent antifungal activity, in some cases exceeding that of ketoconazole. scielo.br |

Antitumor Activity (e.g., Proteasome Inhibition)

A significant area of research for naphthoquinone derivatives, which are structurally related to this compound, is their potential as antitumor agents, particularly through the inhibition of the proteasome. The ubiquitin-proteasome system is a critical pathway for protein degradation and is essential for processes like apoptosis and cell division, making it a key target in cancer therapy. nih.govtandfonline.com

A notable non-peptidic proteasome inhibitor, PI-083, which contains an aminonaphthoquinone structure, has shown broader antitumor activity than the FDA-approved drug bortezomib. csir.co.za PI-083 inhibits the chymotrypsin-like (CT-L) activity of the proteasome and induces apoptosis selectively in cancer cells compared to their normal counterparts. csir.co.za This has been observed in various cancer cell lines, including multiple myeloma, breast, pancreatic, and ovarian cancers. csir.co.za

Inspired by PI-083, researchers have synthesized series of naphthoquinone derivatives. csir.co.za Some of these analogues have demonstrated potent antiproliferative activity against lung, prostate, and nasopharyngeal cancer cell lines, with some compounds confirmed as 20S proteasome inhibitors in both in vitro and cell-based assays. csir.co.za The design of these inhibitors often involves linking an amino acid derivative to a naphthoquinone pharmacophoric group. nih.govtandfonline.com

| Compound/Derivative | Mechanism of Action | Target Cancer Cells/Models |

|---|---|---|

| PI-083 (aminonaphthoquinone) | Proteasome inhibition (CT-L activity) | Multiple Myeloma, Breast, Pancreatic, Ovarian, Lung, Prostate cancer cell lines. csir.co.za |

| Naphthoquinone amino acid derivatives | Proteasome inhibition (β1 and β5 subunits) | Various cancer cell lines, with some showing IC50 values in the sub-µm range. nih.govtandfonline.com |

Role in Enzyme Interactions and Metabolic Pathways

Derivatives of this compound have been utilized to study enzyme interactions and their effects on metabolic pathways. For example, methyl 5-amino-1-naphthoate has been shown to inhibit cyclic nucleotide phosphodiesterase at micromolar concentrations and exhibit moderate inhibition of acetylcholinesterase. Such interactions can alter metabolic pathways.

The degradation of naphthalene (B1677914) and its derivatives, such as naphthoic acid, by microorganisms provides insight into metabolic pathways. frontiersin.org Bacteria can metabolize 1-naphthoic acid by hydroxylating the methyl group to form 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid. frontiersin.org In some pathways, 1-naphthoic acid is considered a dead-end product, while in others it can be further metabolized. frontiersin.org For instance, the metabolism of naphthoic acid can proceed through double hydroxylation of the aromatic ring to yield 1,2-dihydroxy-8-carboxynaphthalene, which is then further oxidized. frontiersin.org

Modulation of Auxin Signal Transduction

Auxin is a plant hormone that plays a crucial role in growth and development. The N-1-naphthylphthalamic acid (NPA) is a well-known auxin transport inhibitor. science.gov Research into the mechanism of auxin action has revealed that compounds structurally related to naphthoic acid can modulate auxin signal transduction. For example, sirtinol, a synthetic compound, was found to be a prodrug that is metabolized to 2-hydroxy-1-naphthoic acid, an active auxin. nih.gov

The perception of auxin involves the TIR1/AFB family of receptors. Auxin acts as a "molecular glue," enhancing the interaction between these receptors and Aux/IAA repressor proteins, leading to the degradation of the repressors via the 26S proteasome pathway and subsequent activation of auxin-responsive genes. nih.gov The chemical structure of auxin-like molecules is critical for their biological activity, and even simple small molecules can fit into the binding cavity of the receptor complex. nih.gov The study of how different chemical structures, including those derived from naphthoic acid, interact with the auxin signaling pathway is an active area of research. nih.gov

Potential in Diagnostic Imaging

Derivatives of this compound also hold potential in the field of diagnostic imaging. Specifically, 5-amino-1-naphthol (B160307), a derivative, has been identified as a novel matrix for matrix-assisted laser desorption/ionization in-source decay (MALDI-ISD) mass spectrometry. nih.gov This technique is important for the analysis of post-translational modifications (PTMs) of proteins, such as phosphorylation. nih.gov

Conventional matrices used in MALDI-ISD provide poor fragment ion yields for phosphorylated peptides. nih.gov However, 5-amino-1-naphthol has been shown to give the highest ion yields of ISD fragments from mono-, di-, and tetraphosphorylated peptides. nih.gov This makes it a superior matrix for the analysis of phosphopeptides, which could be crucial for diagnosing and understanding diseases where protein phosphorylation plays a key role. nih.gov Additionally, naphthoic acid derivatives have been developed as fluorescent probes to screen for advanced glycation end-product (AGE) breakers, which are implicated in various diseases. researchgate.net

Enzymatic Pathways in Natural Product Formation

The structural core of this compound is found within a class of natural products known as naphthoates, which are often incorporated into larger, biologically active molecules. The biosynthesis of these naphthoic acid moieties is a multi-step enzymatic process, frequently involving polyketide synthases (PKS) and subsequent tailoring enzymes.

A prominent example is the biosynthesis of the naphthoic acid portion of the potent antitumor antibiotic azinomycin B. mdpi.com In this pathway, an iterative type I PKS, AziB, is responsible for synthesizing a 5-methyl-naphthoic acid precursor. researchgate.net This initial scaffold is then subjected to regiospecific modifications by tailoring enzymes. A P450 hydroxylase, AziB1, introduces a hydroxyl group, which is subsequently methylated by an O-methyltransferase, AziB2, to form 3-methoxy-5-methyl-naphthoic acid. researchgate.net

A similar strategy is observed in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (B611948) (NCS). The pathway for its naphthoic acid component also begins with an iterative type I PKS, NcsB, which catalyzes the formation of 2-hydroxy-5-methyl-1-naphthoic acid. nih.gov This intermediate is then hydroxylated by a cytochrome P-450 hydroxylase, NcsB3, to produce a dihydroxylated version. nih.gov An O-methyltransferase, NcsB1, then performs a regiospecific methylation to yield the final 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid moiety that is incorporated into the NCS chromophore. nih.gov These pathways highlight a conserved biosynthetic logic where a PKS generates a core naphthoic acid structure that is then decorated by various modifying enzymes to achieve structural diversity.

| Natural Product | Enzyme | Enzyme Type | Function | Reference |

|---|---|---|---|---|

| Azinomycin B | AziB | Iterative Type I PKS | Synthesizes 5-methyl-naphthoic acid precursor | researchgate.net |

| AziB1 | P450 Hydroxylase | Regiospecific hydroxylation of the naphthoic acid ring | researchgate.net | |

| AziB2 | O-Methyltransferase | O-methylation of the hydroxyl group | researchgate.net | |

| Neocarzinostatin | NcsB | Iterative Type I PKS | Synthesizes 2-hydroxy-5-methyl-1-naphthoic acid | nih.gov |